molecular formula C35H37ClNNaO3S B029053 Dihydro Montelukast Sodium Salt CAS No. 142147-98-6

Dihydro Montelukast Sodium Salt

Número de catálogo: B029053
Número CAS: 142147-98-6
Peso molecular: 610.2 g/mol
Clave InChI: IWPOHLXIZJIMST-RYWNGCACSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydro Montelukast Sodium Salt is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound is known for its ability to block the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle .

Aplicaciones Científicas De Investigación

Dihydro Montelukast Sodium Salt has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Dihydro Montelukast Sodium Salt, commonly known as Montelukast, is a leukotriene receptor antagonist . Its primary target is the CysLT-1 receptor for Leukotriene D4 (LTD4) , a bronchoconstrictor mediator in allergic inflammation .

Mode of Action

Montelukast selectively and competitively blocks the cysteinyl leukotriene CysLT1 receptor, preventing the binding of the inflammatory mediator leukotriene D4 (LTD4) . This interaction with its targets results in the inhibition of leukotriene-mediated effects that include airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process .

Biochemical Pathways

The leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils . These eicosanoids bind to cysteinyl leukotriene (CysLT) receptors. The CysLT type-1 (CysLT1) receptor is found in the human airway (including airway smooth muscle cells and airway macrophages) and on other pro-inflammatory cells (including eosinophils and certain myeloid stem cells) . CysLTs have been correlated with the pathophysiology of asthma and allergic rhinitis .

Pharmacokinetics

Montelukast is rapidly absorbed and extensively metabolized in the liver via CYP3A4, 2C8, and 2C9 . It is primarily excreted in the feces (86%) and less than 0.2% in urine . The time to peak for the tablet form is 3 to 4 hours when fasting . The half-life elimination is between 2.7-5.5 hours . Montelukast’s pharmacokinetics are nearly linear for oral doses up to 50 mg .

Result of Action

The result of Montelukast’s action is bronchodilation, which can occur as soon as within 2 hours of oral administration . This action can also be additive to the bronchodilation caused by the concomitant use of a beta agonist . It is used in the oral treatment of chronic, particularly nocturnal asthma .

Action Environment

The action, efficacy, and stability of Montelukast can be influenced by environmental factors. For instance, drugs are often chemically made into their salt forms to enhance how the drug dissolves and to facilitate its absorption into the bloodstream . Montelukast Sodium is the sodium salt form of Montelukast .

Análisis Bioquímico

Biochemical Properties

Dihydro Montelukast Sodium Salt interacts with leukotrienes, which are lipid mediators involved in inflammatory responses . It acts as a leukotriene antagonist, blocking the action of leukotriene D4 (LTD4) on the CysLT1 receptor . This prevents the bronchoconstrictor effects of leukotrienes, which are often implicated in conditions like asthma .

Cellular Effects

In cellular processes, this compound has been shown to have significant effects. It influences cell function by impacting cell signaling pathways, particularly those involving leukotrienes . By blocking the action of leukotrienes, it can reduce inflammation and constriction in the airways, improving symptoms in conditions like asthma .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the CysLT1 receptor, preventing the inflammatory mediator leukotriene D4 (LTD4) from binding . This inhibits the downstream effects of LTD4, including bronchoconstriction and inflammation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific data on this compound is limited, it is known that the parent compound, montelukast, is stable and does not degrade significantly over time .

Metabolic Pathways

This compound is involved in the leukotriene pathway. It acts as a leukotriene antagonist, blocking the action of leukotriene D4 (LTD4) on the CysLT1 receptor . Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a very significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Montelukast Sodium Salt involves several steps. One common method includes generating the dilithium dianion of 1-(mercaptomethyl)cyclopropane acetic acid by reacting it with alkyl lithium. This dianion is then coupled with wet mesylate to obtain Montelukast acid in crude form. The crude acid is then converted to its DCHA salt form by adding dicyclohexylamine. Finally, the DCHA salt is purified and converted to Montelukast acid in pure form, which is then reacted with a source of sodium ion in a polar protic solvent .

Industrial Production Methods

Industrial production methods for Montelukast Sodium often involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Dihydro Montelukast Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Exposure to light and oxygen.

    Substitution: Various nucleophiles can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to degradation products, while substitution reactions can yield various derivatives depending on the nucleophile employed .

Comparación Con Compuestos Similares

Similar Compounds

    Montelukast Sodium: The parent compound, widely used in asthma treatment.

    Zafirlukast: Another leukotriene receptor antagonist with similar applications.

    Pranlukast: Similar mechanism of action but different chemical structure.

Uniqueness

Dihydro Montelukast Sodium Salt is unique due to its specific structural modifications, which may offer different pharmacokinetic properties and potentially improved stability compared to its parent compound .

Propiedades

IUPAC Name

sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/t32-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPOHLXIZJIMST-RYWNGCACSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37ClNNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647208
Record name Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142147-98-6
Record name Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.